
8,8-Dichloro-1,4,4-trimethyltricyclo(5.1.0.03,5)octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8,8-Dichloro-1,4,4-trimethyltricyclo(51003,5)octane is a chemical compound with the molecular formula C11H16Cl2 It is characterized by its unique tricyclic structure, which includes three fused rings and two chlorine atoms attached to the carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,8-Dichloro-1,4,4-trimethyltricyclo(5.1.0.03,5)octane typically involves multiple steps, starting from simpler organic compounds. One common method involves the cyclization of a suitable precursor in the presence of a chlorinating agent. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations. This ensures consistent production quality and minimizes the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
8,8-Dichloro-1,4,4-trimethyltricyclo(5.1.0.03,5)octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or the addition of hydrogen atoms.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alkanes or alkenes. Substitution reactions can result in the formation of various derivatives with different functional groups.
Scientific Research Applications
8,8-Dichloro-1,4,4-trimethyltricyclo(5.1.0.03,5)octane has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 8,8-Dichloro-1,4,4-trimethyltricyclo(5.1.0.03,5)octane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
8,8-Dibromo-1,4,4-trimethyltricyclo(5.1.0.03,5)octane: Similar structure but with bromine atoms instead of chlorine.
8,8-Difluoro-1,4,4-trimethyltricyclo(5.1.0.03,5)octane: Similar structure but with fluorine atoms instead of chlorine.
8,8-Diiodo-1,4,4-trimethyltricyclo(5.1.0.03,5)octane: Similar structure but with iodine atoms instead of chlorine.
Uniqueness
8,8-Dichloro-1,4,4-trimethyltricyclo(51003,5)octane is unique due to the presence of chlorine atoms, which impart specific chemical properties such as reactivity and stability
Properties
CAS No. |
22819-70-1 |
|---|---|
Molecular Formula |
C11H16Cl2 |
Molecular Weight |
219.15 g/mol |
IUPAC Name |
8,8-dichloro-1,4,4-trimethyltricyclo[5.1.0.03,5]octane |
InChI |
InChI=1S/C11H16Cl2/c1-9(2)6-4-8-10(3,5-7(6)9)11(8,12)13/h6-8H,4-5H2,1-3H3 |
InChI Key |
HTKBDJGWQFLSFU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2C1CC3(C(C2)C3(Cl)Cl)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


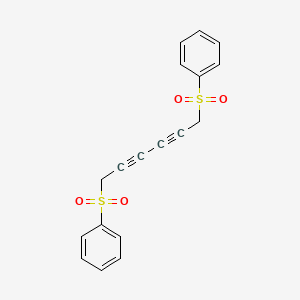
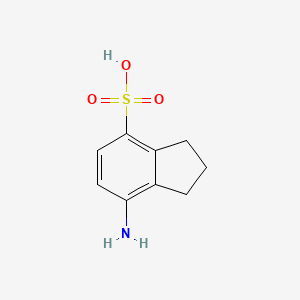
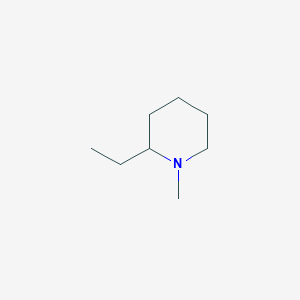
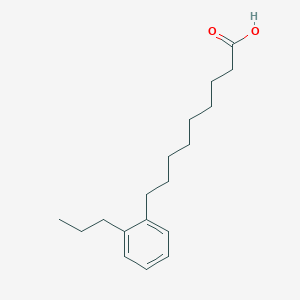

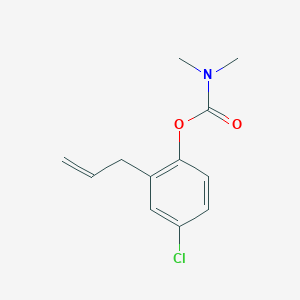
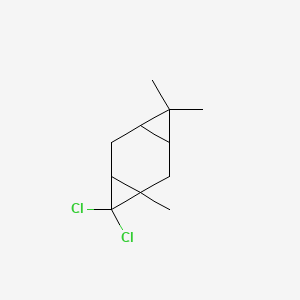
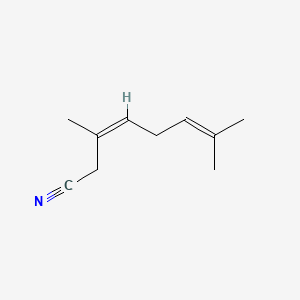

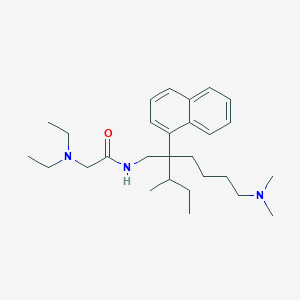

![N~2~-[Bis(4-methoxyphenyl)methyl]-L-asparagine](/img/structure/B14682375.png)
![1-Propyl-6-oxabicyclo[3.1.0]hexane](/img/structure/B14682384.png)
![1-(2,4-Dinitrophenyl)-2-(1,2,3,4,4a,11b-hexahydrodibenzo[b,d]thiepin-7(6h)-ylidene)hydrazine](/img/structure/B14682386.png)
